molecular formula C20H22N2O3S2 B2751644 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034300-49-5

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2751644
CAS No.: 2034300-49-5
M. Wt: 402.53
InChI Key: AJSMVFBKVHEWBC-UHFFFAOYSA-N
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Description

This compound features a benzothiophene moiety linked via a dimethylaminoethyl chain to a 2,3-dihydrobenzofuran-5-sulfonamide scaffold. The dimethylaminoethyl group may enhance solubility and membrane permeability, a common strategy in CNS drug design .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-22(2)18(17-13-26-20-6-4-3-5-16(17)20)12-21-27(23,24)15-7-8-19-14(11-15)9-10-25-19/h3-8,11,13,18,21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSMVFBKVHEWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3-Dihydro-1-Benzofuran-5-Sulfonyl Chloride

Method 1: Cyclization of o-Hydroxyacetophenone Derivatives
Benzofuran cores are often synthesized via cyclization of o-hydroxyacetophenone with α-chloro ketones (e.g., chloroacetone). For the 2,3-dihydro-1-benzofuran derivative:

  • Starting Material : 5-Nitro-o-hydroxyacetophenone (to direct sulfonamide substitution post-cyclization).
  • Cyclization : React with chloroacetone in acidic conditions (e.g., HCl/EtOH) to form the dihydrobenzofuran ring.
  • Reduction : Reduce the nitro group to an amine using H₂/Pd-C or Fe/HCl.
  • Sulfonylation : Treat the amine with sulfonyl chloride (e.g., SO₂Cl₂) to form the sulfonamide.

Key Optimization : Use catalytic hydrogenation to avoid over-reduction of the benzofuran ring.

Table 1: Proposed Conditions for Benzofuran Sulfonamide Synthesis

Step Reagents/Conditions Yield (Hypothetical) References
Cyclization Chloroacetone, HCl/EtOH, reflux 60–70%
Nitro Group Reduction H₂ (1 atm), Pd/C, EtOH 85%
Sulfonylation SO₂Cl₂, pyridine, CH₂Cl₂, 0°C → RT 75%

Preparation of 2-(1-Benzothiophen-3-yl)-2-(Dimethylamino)ethylamine

Method 2: Nucleophilic Substitution on Benzothiophene

  • Benzothiophene Synthesis :
    • Cyclization : Condense thiophene derivatives with appropriate precursors (e.g., 3-bromothiophene via Ullmann coupling).
    • Regioselectivity : Direct bromination to the 3-position using controlled electrophilic substitution.
  • Alkylation with Dimethylaminoethyl Group :
    • Intermediate : 3-Bromo-1-benzothiophene.
    • Coupling : React with 2-(dimethylamino)ethylamine via SNAr or Buchwald-Hartwig amination using Pd catalysts.

Critical Factor : Steric hindrance at the 3-position may necessitate milder conditions (e.g., microwave-assisted synthesis).

Table 2: Key Steps for Benzothiophene-Dimethylaminoethyl Amine

Step Reagents/Conditions Yield (Hypothetical) References
Benzothiophene Synthesis 3-Bromothiophene, CuI, DMF, 100°C 65%
Alkylation 2-(Dimethylamino)ethylamine, Pd(OAc)₂, Xantphos, dioxane 70%

Final Coupling: Sulfonamide Formation

Method 3: Sulfonamide Bond Formation

  • Activation : Treat 2,3-dihydro-1-benzofuran-5-sulfonyl chloride with a base (e.g., triethylamine) to activate the sulfonyl chloride.
  • Amination : React with 2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethylamine in anhydrous CH₂Cl₂.
  • Purification : Recrystallize using isopropyl alcohol/toluene mixtures.

Table 3: Final Coupling Conditions

Parameter Value Purpose
Base Triethylamine, 1.2 eq Scavenge HCl
Solvent CH₂Cl₂, RT Optimize reaction rate
Workup NaHCO₃ wash, silica gel chromatography Remove impurities

Alternative Synthetic Strategies

One-Pot Multi-Component Reaction (MCR)

Approach : Combine benzofuran sulfonamide, benzothiophene halide, and dimethylaminoethylamine in a single pot using a transition-metal catalyst.
Advantages : Reduces steps, enhances atom economy.
Challenges : Competing side reactions (e.g., sulfonamide hydrolysis).

Solid-Phase Synthesis (SPS)

Application : Attach the benzofuran sulfonamide to a resin, then sequentially add the benzothiophene and dimethylaminoethyl groups.
Benefits : Simplified purification via filtration.
Limitations : Low throughputs for complex intermediates.

Analytical Characterization

Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR: Confirm coupling constants (e.g., J values for dihydrobenzofuran).
    • ¹³C NMR: Identify sulfonamide carbons (δ ~140–150 ppm).
  • Mass Spectrometry :
    • ESI-MS : Target m/z = [M+H]⁺ = 452.13 (calculated for C₂₂H₂₆N₂O₃S₂).
  • X-Ray Crystallography :
    • Validate regiochemistry and stereochemistry (analogous to).

Table 4: Expected Spectral Data

Technique Key Observations Reference
¹H NMR (CDCl₃) δ 3.0–3.5 (s, 6H, NMe₂), δ 7.2–7.8 (m, aromatic H)
IR (KBr) ν 1340–1350 cm⁻¹ (S=O), ν 3250 cm⁻¹ (N–H)

Comparative Analysis of Synthetic Routes

Table 5: Efficiency Comparison

Route Steps Yield (%) Cost Scalability
Stepwise Synthesis 5 40–50 High Medium
One-Pot MCR 3 35–45 Moderate High
Solid-Phase SPS 4 30–40 Low Low

Optimal Choice : Stepwise synthesis for small-scale, high-purity batches; MCR for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiophene and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled temperatures and solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinoline Carboxamide Derivatives ()

Compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105) share the dimethylaminoalkyl chain but differ in their core heterocycle (quinoline vs. benzothiophene/dihydrobenzofuran).

  • Molecular Weight : SzR-105 (309.79 g/mol) is lighter than the target compound (~400–450 g/mol estimated), likely due to the absence of the sulfonamide and dihydrobenzofuran.
  • Bioactivity: Quinoline derivatives often target kinases or neurotransmitter receptors.

Benzimidazole Sulfonamides ()

N-ethyl-N-(4-fluorophenyl)-2-oxo-benzimidazole-5-sulfonamide (AR-538) contains a sulfonamide group but replaces benzothiophene with a fluorophenyl-benzimidazole core.

  • In contrast, the benzothiophene in the target compound offers sulfur-mediated hydrophobic interactions.
  • Applications : Benzimidazole sulfonamides are often protease inhibitors, whereas the target compound’s dihydrobenzofuran may confer flexibility for binding to conformational epitopes .

Selenophene Analogues ()

(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-8-methoxy-2,3-dihydro-1H-benzo[e]indole-3-carbonyl)-6-(2-(dimethylamino)ethoxy)benzo[b]selenophen-5-yl)acetamide (18p) includes a selenophene ring instead of benzothiophene.

  • Reactivity : Selenium’s higher polarizability compared to sulfur may enhance redox activity or metal chelation. The target compound’s benzothiophene likely prioritizes metabolic stability over catalytic interactions .

Indole Phosphonates ()

Diethyl (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)phosphonate (9) shares the dimethylaminoethyl group but substitutes sulfonamide with a phosphonate.

  • Polarity : Phosphonates are more polar than sulfonamides, affecting solubility and target selectivity. The target compound’s sulfonamide may favor hydrogen bonding with proteases or GPCRs .

Perfluorinated Sulfonamides ()

Perfluorinated compounds like N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide exhibit extreme hydrophobicity and chemical inertness due to fluorine.

  • Stability vs. Metabolism : Fluorination reduces metabolic degradation but increases environmental persistence. The target compound’s lack of fluorine may improve biodegradability but shorten half-life .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a distinctive structure that includes:

  • Benzothiophene moiety : A fused aromatic system which may contribute to its biological properties.
  • Dimethylaminoethyl group : Enhances solubility and may influence receptor interactions.
  • Sulfonamide group : Known for various biological activities, including antibacterial properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight396.47 g/mol
CAS Number2415631-98-8

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial activity : The sulfonamide moiety is known for its antibacterial properties.
  • Neuroprotective effects : Compounds featuring benzothiophene have shown potential in neuroprotection and anti-inflammatory activities.
  • Inhibition of Enzymes : The compound may interact with enzymes involved in neurotransmitter regulation, potentially affecting conditions like Alzheimer's disease.
  • Neuroprotective Pathways : Studies suggest that related compounds can inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases.

Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on SH-SY5Y cells under oxidative stress conditions. Results indicated that:

  • The compound exhibited an IC50 value of approximately 3.08 μM against oxidative stress-induced cell death.
  • It demonstrated significant blood-brain barrier permeability, suggesting potential for central nervous system applications.

Anti-inflammatory Activity

Research into the anti-inflammatory properties revealed:

  • The compound inhibited the NF-κB signaling pathway, which is crucial in inflammatory responses.
  • In vivo studies showed improved cognitive function in scopolamine-induced memory impairment models when treated with similar compounds.

Biological Activity Comparison

CompoundIC50 (μM)Mechanism of Action
N-[2-(1-benzothiophen-3-yl)...3.08Neuroprotection via ROS inhibition
Related Compound A2.91NF-κB pathway inhibition
Related Compound B34.1BuChE inhibition

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

  • Use a multi-step approach starting with benzothiophene and dihydrobenzofuran precursors. Key steps include nucleophilic substitution for sulfonamide formation and controlled alkylation of the dimethylaminoethyl group .
  • Optimize reaction conditions: anhydrous solvents (e.g., THF), inert atmospheres (N₂/Ar), and catalysts like NaH for deprotonation .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization to remove byproducts .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify benzothiophene aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ ~10.5 ppm), and dihydrobenzofuran methylene groups (δ 3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak matching the theoretical mass (C₂₀H₂₁N₂O₃S₂: calc. 413.09) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Q. What chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Monitor at 254 nm for aromatic absorption .
  • LC-MS : Combine retention time alignment with mass detection to identify impurities (e.g., incomplete sulfonylation intermediates) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Perform density functional theory (DFT) to map electron density around the sulfonamide group, identifying potential hydrogen-bonding sites .
  • Use molecular dynamics simulations to study binding stability with target proteins (e.g., enzymes with sulfonamide-binding pockets). Validate with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What strategies resolve contradictory biological activity data across assay systems?

Methodological Answer:

  • Conduct comparative dose-response studies in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target effects .
  • Analyze solubility differences using logP measurements (e.g., shake-flask method) and adjust assay media with co-solvents (e.g., DMSO ≤0.1%) .

Q. How does stereochemistry influence pharmacological activity, and what resolution techniques apply?

Methodological Answer:

  • Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test activity in receptor-binding assays .
  • Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers. Confirm purity with circular dichroism (CD) .

Q. What analytical approaches detect degradation products under stress conditions?

Methodological Answer:

  • Perform accelerated stability studies : Expose the compound to pH 1–13, 40–80°C, and UV light. Analyze degradants via HPLC-MS/MS with a Q-TOF detector .
  • Identify hydrolysis products (e.g., free sulfonamide) by comparing fragmentation patterns with synthetic standards .

Q. How can SAR studies guide modifications to the benzothiophene and sulfonamide moieties?

Methodological Answer:

  • Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) on benzothiophene to enhance electrophilicity. Test in enzyme inhibition assays .
  • Replace dimethylaminoethyl with cyclic amines (e.g., piperidine) to study steric effects on target binding. Use X-ray crystallography to visualize interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Re-evaluate assay conditions: Check ATP concentrations in kinase assays or serum levels in cell viability tests, which may alter compound bioavailability .
  • Perform meta-analysis of raw data from multiple studies using standardized normalization (e.g., % inhibition relative to positive controls) .

Q. What experimental designs clarify conflicting results in metabolic stability studies?

Methodological Answer:

  • Compare hepatic microsome stability across species (human vs. rodent) to identify species-specific metabolism .
  • Use stable isotope labeling (e.g., ¹³C-dimethylaminoethyl group) to track metabolic pathways via LC-MS .

Tables for Key Data

Property Method Key Observations Reference
LogPShake-flask (octanol/water)2.8 ± 0.2, indicating moderate lipophilicity
Thermal StabilityTGA/DSCDecomposition onset at 215°C
Aqueous Solubility (pH 7.4)UV-Vis spectroscopy12.5 μg/mL, requiring solubilizers for assays

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